molecular formula C9H10N4O B2373908 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 876710-85-9

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No. B2373908
CAS RN: 876710-85-9
M. Wt: 190.206
InChI Key: SKYPROWPCJGPQF-UHFFFAOYSA-N
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Description

“1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine” is a compound that belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond . It has an empirical formula of C11H11F3N4O3 and a molecular weight of 304.23 .


Synthesis Analysis

The synthesis of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine and similar compounds typically involves a multistage procedure . For example, 1,3,4-oxadiazoles can be synthesized by reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of “1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine” is characterized by a 1,2,4-oxadiazole ring linked to a pyridine ring. The InChI key for this compound is KVTYFYILFBIUOX-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine has been investigated for its potential as a drug candidate. Researchers explore its interactions with biological targets, such as receptors or enzymes, to design novel pharmaceutical agents. Key areas of interest include:

Crystallography and Coordination Complexes

The pseudosymmetric crystal structure of a dysprosium (Dy) complex with 3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)propionic acid has been studied . Such investigations contribute to our understanding of coordination chemistry and crystallography.

properties

IUPAC Name

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-3-2-4-11-5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYPROWPCJGPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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